BMS-566419

Description

Properties

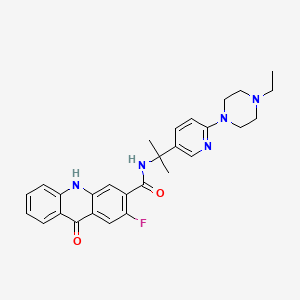

IUPAC Name |

N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVJUIZOZCFECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566161-24-8 |

Source

|

| Record name | BMS-566419 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-566419 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of BMS-566419: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-566419 is a potent, orally bioavailable small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. By depleting intracellular guanine nucleotide pools, this compound selectively targets rapidly proliferating cells, such as activated lymphocytes, making it a compound of interest for immunosuppressive, anti-inflammatory, and anti-proliferative therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of its core signaling pathway and experimental applications.

Core Mechanism of Action: Inhibition of IMPDH

This compound exerts its pharmacological effects through the potent and reversible inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the de novo purine biosynthesis pathway that leads to the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2]

Kinetic studies have characterized this compound as an uncompetitive inhibitor with respect to both IMP and the cofactor NAD+. This indicates that this compound preferentially binds to the IMPDH-IMP-NAD+ complex, stabilizing it and preventing the catalytic conversion to XMP.

The primary consequence of IMPDH inhibition is the depletion of the intracellular pool of guanine nucleotides. As lymphocytes, particularly activated T and B cells, are highly dependent on the de novo pathway for purine synthesis to support their rapid proliferation, they are exquisitely sensitive to the effects of IMPDH inhibition. The salvage pathway for purine synthesis is insufficient to meet the demands of these rapidly dividing cells. This selective action forms the basis of the immunosuppressive and anti-proliferative properties of this compound.

Below is a diagram illustrating the de novo guanosine nucleotide synthesis pathway and the point of inhibition by this compound.

Quantitative Analysis of In Vitro Activity

This compound has demonstrated potent inhibition of IMPDH and subsequent anti-proliferative effects in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro IMPDH Inhibition

| Parameter | Value | Species | Comments |

| IC50 | 17 nM | Human | Overall inhibitory concentration against IMPDH. |

| Ki vs. IMP | 25 ± 3 nM | Human | Reversible and uncompetitive inhibitor with respect to IMP. |

| Ki vs. NAD+ | 20 ± 4 nM | Human | Reversible and uncompetitive inhibitor with respect to NAD+. |

Table 2: In Vitro Anti-proliferative and Immunosuppressive Activity

| Assay | Cell Type | Effect | Potency |

| Cell Proliferation | Human T-lymphoblasts | Inhibition | Data not available |

| Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition | Data not available |

| Antibody Production | Lipopolysaccharide (LPS)-stimulated B cells | Inhibition | Slightly less potent than Mycophenolic Acid (MPA)[3] |

Preclinical In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in several preclinical animal models, demonstrating its efficacy as an immunosuppressive, anti-inflammatory, and anti-fibrotic agent.

Table 3: Summary of In Vivo Preclinical Studies

| Model | Species | Dosing Regimen (Oral) | Key Findings | Reference |

| Immunosuppression | ||||

| Cardiac Allograft Rejection | Rat | 60 mg/kg (monotherapy) | Prolonged median survival time of transplanted grafts from 5 to 18 days.[3] | Nakanishi et al., 2010[3] |

| 30 mg/kg (with FK506) | Identical efficacy to MMF (20 mg/kg) with a median survival time of 21.5 days.[3] | Nakanishi et al., 2010[3] | ||

| Anti-inflammatory | ||||

| Adjuvant-Induced Arthritis | Rat | Not specified | Reduced paw swelling. | R&D Systems Product Information |

| Anti-fibrotic | ||||

| Unilateral Ureteral Obstruction (UUO) | Rat | 60 mg/kg | Dose-dependent suppression of renal fibrosis. Decreased collagen content and expression of MCP-1 and TGF-β1 mRNA.[4] | Nakanishi et al., 2010[4] |

An important finding from preclinical studies is the improved gastrointestinal (GI) toxicity profile of this compound compared to mycophenolate mofetil (MMF), a widely used IMPDH inhibitor. In a rat model of adjuvant-induced arthritis, this compound demonstrated a superior therapeutic index with respect to GI toxicity.[3]

Experimental Protocols

IMPDH Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly detailed, a general enzymatic assay to determine IMPDH activity and inhibition involves the following steps:

-

Enzyme and Substrate Preparation : Recombinant human IMPDH is purified. Stock solutions of IMP and NAD+ are prepared in an appropriate assay buffer (e.g., Tris-HCl with KCl and EDTA).

-

Inhibitor Preparation : A dilution series of this compound is prepared in the assay buffer.

-

Reaction Initiation : The reaction is initiated by adding the enzyme to a mixture of the substrates and the inhibitor in a microplate well.

-

Kinetic Measurement : The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis : The initial reaction velocities are calculated for each inhibitor concentration. These data are then used to determine the IC50 and Ki values through non-linear regression analysis.

Cell Proliferation Assay (General Protocol)

The anti-proliferative effects of this compound on lymphocytes can be assessed using a variety of methods, such as [3H]-thymidine incorporation or dye dilution assays (e.g., CFSE). A general workflow is as follows:

-

Cell Isolation and Culture : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Cell Stimulation and Treatment : Cells are seeded in a 96-well plate and stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce proliferation. Concurrently, cells are treated with a range of concentrations of this compound.

-

Incubation : The cells are incubated for a period of 48 to 72 hours to allow for proliferation.

-

Measurement of Proliferation :

-

[3H]-Thymidine Incorporation : For the final 18 hours of culture, [3H]-thymidine is added to the wells. Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA. Cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis : The counts per minute (CPM) are used to calculate the percentage of inhibition of proliferation for each concentration of this compound, from which an IC50 value can be determined.

Conclusion

This compound is a potent and selective inhibitor of IMPDH with demonstrated efficacy in preclinical models of immunosuppression, inflammation, and fibrosis. Its mechanism of action, centered on the depletion of guanine nucleotides in rapidly proliferating cells, provides a strong rationale for its therapeutic potential. The improved gastrointestinal safety profile observed in preclinical studies suggests a potential advantage over existing IMPDH inhibitors. Further investigation into its clinical utility is warranted. As of the latest available information, there are no public records of clinical trials for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-566419: A Novel IMPDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-566419 is a potent, orally bioavailable, and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] As an acridone-based compound, it represents a distinct chemical class from the established IMPDH inhibitor, mycophenolic acid (MPA).[1][2] Preclinical studies have demonstrated its efficacy as an immunosuppressive and anti-fibrotic agent, with a potentially improved gastrointestinal (GI) safety profile compared to the current standard of care, mycophenolate mofetil (MMF).[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed methodologies from pivotal preclinical studies.

Core Compound Details

| Parameter | Value | Reference |

| Chemical Name | N-[1-[6-(4-Ethyl-1-piperazinyl)-3-pyridinyl]-1-methylethyl]-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide | |

| Molecular Formula | C28H30FN5O2 | [5] |

| Molecular Weight | 487.57 g/mol | [5] |

| CAS Number | 566161-24-8 | [5] |

| Class | Acridone-based IMPDH inhibitor | [2] |

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting IMPDH, which catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This is the first and rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[1][6] Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, as the salvage pathway for guanine nucleotide synthesis is less active in these cells. By depleting the intracellular pool of guanine nucleotides, this compound effectively halts the proliferation of these key immune cells, leading to its immunosuppressive effects.[6]

Figure 1: Mechanism of action of this compound on the IMPDH pathway.

Quantitative In Vitro and In Vivo Data

Table 1: In Vitro Potency

| Parameter | Value | Target | Comments | Reference |

| IC50 | 17 nM | IMPDH | Potent inhibition of the target enzyme. | [5] |

Table 2: In Vivo Efficacy in a Rat Heterotopic Cardiac Transplant Model

| Treatment Group | Dose (mg/kg, oral) | Median Survival Time (MST) in days | Comments | Reference |

| Vehicle | - | 5 | Untreated control group shows rapid graft rejection. | [3] |

| This compound | 60 | 18 | Monotherapy significantly prolonged graft survival. | [3] |

| MMF | 40 | 18.5 | Efficacy comparable to the standard of care, MMF. | [3] |

| This compound + FK506 (sub-therapeutic dose) | 30 | 21.5 | Combination therapy showed enhanced efficacy. | [3] |

| MMF + FK506 (sub-therapeutic dose) | 20 | 21.5 | Identical efficacy to MMF in a combination regimen. | [3] |

Table 3: In Vivo Efficacy in a Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

| Treatment Group | Dose (mg/kg, oral) | Outcome | Reference |

| This compound | 60 | Dose-dependent suppression of renal fibrosis, decreased collagen content, and reduced mRNA expression of MCP-1 and TGF-β1. Efficacy was comparable to MMF at 40 mg/kg. | [4] |

| MMF | 40 | Attenuated the progression of renal interstitial fibrosis. | [4] |

Table 4: In Vivo Gastrointestinal (GI) Toxicity in a Rat Adjuvant Arthritis Model

| Compound | Therapeutic Index (vs. GI toxicity) | Comments | Reference |

| This compound | ~3-fold better than MMF | Suggests a wider therapeutic window and potentially better GI safety profile. | [6] |

| MMF | Baseline | Standard of care used for comparison. | [6] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the reviewed literature. However, its improved GI toxicity profile is suggested to be related to a different pharmacokinetic profile compared to MMF.[1]

Experimental Protocols

Rat Heterotopic Cardiac Transplant Model

This model is a standard for evaluating the efficacy of immunosuppressive agents in preventing organ transplant rejection.

Figure 2: Experimental workflow for the rat cardiac transplant model.

Methodology Outline:

-

Animal Models: Inbred rat strains (e.g., Lewis, ACI) are used as donors and recipients to ensure a consistent allogeneic response.

-

Surgical Procedure: A donor heart is transplanted into the abdomen of the recipient rat, with the donor aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.

-

Drug Administration: this compound, MMF, or a vehicle control is administered orally to the recipient rats, typically starting on the day of transplantation and continuing daily.

-

Monitoring and Endpoint: The viability of the transplanted heart is assessed daily by palpation. The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.

-

Data Analysis: The median survival time (MST) for each treatment group is calculated and compared to the vehicle control group to determine the efficacy of the immunosuppressive agent.

Rat Unilateral Ureteral Obstruction (UUO) Model

This model is used to induce renal interstitial fibrosis, a key pathological feature of chronic kidney disease and chronic allograft nephropathy.

Figure 3: Experimental workflow for the rat UUO model of renal fibrosis.

Methodology Outline:

-

Surgical Procedure: Under anesthesia, the left ureter of the rat is ligated at two points, leading to obstruction and subsequent renal fibrosis.

-

Drug Administration: Animals receive daily oral doses of this compound, MMF, or a vehicle control.

-

Study Duration: The study typically proceeds for a set period, such as 14 days, to allow for the development of significant fibrosis in the obstructed kidney.

-

Tissue Collection: At the end of the study, the animals are euthanized, and the obstructed kidneys are harvested for analysis.

-

Analysis:

-

Histopathology: Kidney sections are stained (e.g., with Masson's trichrome) to visualize and score the extent of interstitial fibrosis.

-

Collagen Content: The total amount of collagen in the kidney tissue is quantified, often by measuring the hydroxyproline concentration.

-

Gene Expression: The expression levels of pro-fibrotic and pro-inflammatory genes, such as transforming growth factor-beta 1 (TGF-β1) and monocyte chemoattractant protein-1 (MCP-1), are measured by techniques like quantitative PCR.

-

Logical Relationships and Therapeutic Potential

The development of this compound follows a clear logical progression from a molecular target to a potential therapeutic agent with a differentiated profile.

References

- 1. Acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase: discovery and SAR leading to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMS 566419 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]

- 6. tandfonline.com [tandfonline.com]

BMS-566419: A Potent Inhibitor of Inosine Monophosphate Dehydrogenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-566419 is a potent, orally available small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] By depleting the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), this compound effectively suppresses the proliferation of rapidly dividing cells, particularly lymphocytes, making it a compound of significant interest for immunosuppressive and other therapeutic applications. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction

Inosine 5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[4] These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[4] Consequently, IMPDH has emerged as a key target for therapeutic intervention in various diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for preventing organ transplant rejection.[5]

This compound is a novel, acridone-based inhibitor of IMPDH that has demonstrated potent activity in both enzymatic and cell-based assays.[2] Its efficacy has been evaluated in preclinical models of autoimmune disease and organ transplantation, positioning it as a potential alternative to existing IMPDH inhibitors like mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF).[6][7] This document serves as a technical resource for researchers, providing detailed information on the characterization and application of this compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of IMPDH. This leads to a reduction in the intracellular concentration of guanine nucleotides, which are vital for lymphocyte proliferation and function. The depletion of GTP and dGTP results in cell cycle arrest, primarily at the G1 phase, and can induce apoptosis in susceptible cell populations.[8]

dot

Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key findings, providing a comparative perspective with the well-characterized IMPDH inhibitor, mycophenolic acid (MPA).

Table 1: In Vitro Inhibitory Activity of this compound and MPA against IMPDH Isoforms

| Compound | IMPDH Type I (IC50, nM) | IMPDH Type II (IC50, nM) | Reference |

| This compound | 170 | 17 | [6] |

| MPA | 39 | 27 | [6] |

Table 2: In Vitro Immunosuppressive Activity of this compound and MPA

| Compound | ConA-stimulated T cell Proliferation (IC50, nM) | LPS-stimulated B cell Proliferation (IC50, nM) | Mixed Lymphocyte Reaction (MLR) (IC50, nM) | Reference |

| This compound | 170 | 110 | 110 | [6] |

| MPA | 110 | 45 | 45 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

IMPDH Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.

-

Reagents and Materials:

-

Recombinant human IMPDH type I and type II enzymes

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide Adenine Dinucleotide (NAD+) solution

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted this compound or vehicle control (DMSO), IMP solution (final concentration, e.g., 250 µM), and NAD+ solution (final concentration, e.g., 100-500 µM).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the purified IMPDH enzyme to each well.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

dot

Workflow for IMPDH enzyme inhibition assay.

T-Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of stimulated human T-lymphocytes.

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Concanavalin A (ConA)

-

This compound stock solution (in DMSO)

-

[3H]-Thymidine

-

96-well cell culture plate

-

Cell harvester

-

Liquid scintillation counter

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI 1640 medium.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Stimulate the cells with ConA (e.g., 1 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Pulse the cells with [3H]-Thymidine (1 µCi/well) for the final 18 hours of incubation.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporation of [3H]-Thymidine by liquid scintillation counting.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

-

Signaling Pathways Modulated by this compound

The primary effect of this compound, the depletion of guanine nucleotides, has significant downstream consequences on various signaling pathways that regulate cell growth, proliferation, and survival.

mTORC1 Signaling

The mammalian target of rapamycin complex 1 (mTORC1) is a crucial regulator of cell growth and proliferation. Its activity is sensitive to nutrient and energy levels within the cell. IMPDH inhibition has been shown to downregulate mTORC1 signaling, likely due to the energetic stress caused by the depletion of the GTP pool.[9][10]

dot

IMPDH inhibition and its effect on mTORC1 signaling.

p38 MAPK and NF-κB Signaling

Studies on other IMPDH inhibitors have revealed connections to inflammatory signaling pathways. For instance, selective inhibition of IMPDH2 has been shown to suppress p38 MAPK phosphorylation and inhibit the NF-κB pathway, both of which are critical in mediating inflammatory responses.[11] Given that this compound also potently inhibits IMPDH2, it is plausible that it exerts its anti-inflammatory effects through similar mechanisms.

dot

Potential impact of this compound on inflammatory pathways.

Conclusion

This compound is a highly potent inhibitor of IMPDH with significant immunosuppressive and anti-proliferative properties. Its well-defined mechanism of action, coupled with its oral bioavailability, makes it a valuable tool for research into the roles of IMPDH in health and disease. Furthermore, its distinct pharmacological profile compared to existing therapies warrants further investigation for its potential clinical applications in immunology and oncology. This guide provides a foundational technical understanding to aid researchers and drug development professionals in their evaluation and utilization of this promising compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMS-566419 for Immunosuppression Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-566419 is a potent, orally bioavailable small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. By selectively targeting IMPDH, this compound effectively suppresses the proliferation of T and B lymphocytes, key mediators of the immune response. This mechanism of action makes it a compound of significant interest for immunosuppressive therapies, particularly in the contexts of organ transplantation and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound exerts its immunosuppressive effects by inhibiting the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a pivotal step in the de novo pathway of guanine nucleotide biosynthesis. T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, as they lack a robust salvage pathway for guanine nucleotide synthesis. Consequently, the inhibition of IMPDH by this compound leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which in turn arrests DNA and RNA synthesis, ultimately halting the proliferation of these immune cells.[3] This targeted cytostatic effect on lymphocytes is the primary basis for the immunosuppressive activity of this compound.

The mechanism is analogous to that of mycophenolic acid (MPA), the active metabolite of the widely used immunosuppressant mycophenolate mofetil (MMF).[1] this compound, however, is a novel, chemically distinct, acridone-based inhibitor.[3][4] Preclinical studies have demonstrated its efficacy in prolonging allograft survival and suppressing antibody production, with a potentially improved gastrointestinal toxicity profile compared to MMF.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IMPDH Inhibition (IC₅₀) | 17 nM | Human T-lymphoblasts and PBMCs | [2] |

| T-Cell Proliferation Inhibition (IC₅₀) | 320 nM | ConA-stimulated rat T-cells | [1] |

| B-Cell Proliferation Inhibition (IC₅₀) | 230 nM | LPS-stimulated rat B-cells | [1] |

Table 2: In Vivo Efficacy of this compound in a Rat Heterotopic Cardiac Transplant Model

| Treatment Group | Median Survival Time (MST) of Graft (days) | Reference |

| Vehicle | 5 | [1] |

| This compound (60 mg/kg, p.o.) | 18 | [1] |

| MMF (40 mg/kg, p.o.) | 18.5 | [1] |

| This compound (30 mg/kg, p.o.) + FK506 (sub-therapeutic dose) | 21.5 | [1] |

| MMF (20 mg/kg, p.o.) + FK506 (sub-therapeutic dose) | 21.5 | [1] |

Signaling Pathways and Experimental Workflows

De Novo Guanosine Nucleotide Synthesis Pathway and Point of Inhibition

The following diagram illustrates the de novo purine synthesis pathway, highlighting the critical step catalyzed by IMPDH and the point of inhibition by this compound.

Caption: Inhibition of IMPDH by this compound blocks the de novo synthesis of guanosine nucleotides.

Experimental Workflow for Evaluating this compound in a Rat Cardiac Allograft Model

This diagram outlines the key steps in the in vivo evaluation of this compound using a rat heterotopic cardiac transplant model.

Caption: Workflow for assessing the in vivo efficacy of this compound in a rat cardiac allograft model.

Experimental Protocols

In Vitro T-Cell Proliferation Assay (Rat)

This protocol is adapted from standard procedures for assessing the anti-proliferative effects of compounds on T-lymphocytes.

Materials:

-

Rat spleen cells (from Lewis rats)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Concanavalin A (ConA)

-

This compound

-

Mycophenolic acid (MPA) as a reference compound

-

[³H]-thymidine

-

96-well flat-bottom microtiter plates

-

Cell harvester and liquid scintillation counter

Procedure:

-

Prepare a single-cell suspension of splenocytes from Lewis rats in complete RPMI-1640 medium.

-

Seed the splenocytes into 96-well plates at a density of 2 x 10⁵ cells/well.

-

Prepare serial dilutions of this compound and MPA in complete RPMI-1640 medium. Add the compounds to the wells.

-

Stimulate the cells with ConA at a final concentration of 1 µg/mL.

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

In Vitro B-Cell Proliferation Assay (Rat)

This protocol is adapted from standard methods for evaluating the effects of compounds on B-lymphocyte proliferation.

Materials:

-

Rat spleen cells (from Lewis rats)

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Mycophenolic acid (MPA)

-

[³H]-thymidine

-

96-well flat-bottom microtiter plates

-

Cell harvester and liquid scintillation counter

Procedure:

-

Prepare a single-cell suspension of splenocytes from Lewis rats in complete RPMI-1640 medium.

-

Seed the splenocytes into 96-well plates at a density of 2 x 10⁵ cells/well.

-

Add serial dilutions of this compound and MPA to the wells.

-

Stimulate the cells with LPS at a final concentration of 10 µg/mL.

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.

-

Harvest the cells and measure [³H]-thymidine incorporation as described for the T-cell proliferation assay.

-

Determine the IC₅₀ value.

Rat Heterotopic Cardiac Transplant Model

This is a summary of the surgical and experimental procedure for evaluating the in vivo efficacy of this compound.

Animals:

-

Donor rats: ACI rats

-

Recipient rats: Lewis rats

Procedure:

-

Anesthesia: Anesthetize both donor and recipient rats.

-

Donor Heart Harvest: Perform a median sternotomy on the donor rat. Heparinize the animal. Ligate the superior and inferior vena cava and pulmonary veins. Transect the aorta and pulmonary artery. Perfuse the heart with cold saline and excise it.

-

Heterotopic Transplantation: Perform a midline laparotomy on the recipient rat. Expose the abdominal aorta and inferior vena cava. Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

Drug Administration: Administer this compound, MMF, or vehicle orally (p.o.) to the recipient rats daily, starting from the day of transplantation.

-

Graft Survival Assessment: Monitor the viability of the transplanted heart daily by abdominal palpation. Graft rejection is defined as the complete cessation of palpable heartbeat.

-

Data Analysis: Record the day of rejection for each animal and calculate the median survival time (MST) for each treatment group.

In Vivo Antibody Production Model

This protocol describes a method to assess the effect of this compound on T-cell-independent antibody production.

Animals:

-

Lewis rats

Procedure:

-

Immunization: Immunize rats with dinitrophenol-lipopolysaccharide (DNP-LPS).

-

Drug Administration: Administer this compound, MMF, or vehicle orally.

-

Sample Collection: Collect blood samples at specified time points after immunization.

-

Antibody Titer Measurement: Measure the plasma levels of anti-DNP IgM antibodies using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the antibody titers between the different treatment groups.

Conclusion

This compound is a promising immunosuppressive agent with a well-defined mechanism of action targeting IMPDH. The quantitative data from preclinical studies demonstrate its potent in vitro and in vivo activity, comparable to the established immunosuppressant MMF. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other novel IMPDH inhibitors in the field of immunosuppression. Further research is warranted to fully elucidate its clinical utility and long-term safety profile.

References

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-566419

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-566419 is a potent, orally available, small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and relevant biological assays, quantitative data on its activity, and visualizations of its mechanism of action and synthetic workflow. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of IMPDH inhibition.

Introduction

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides.[6] As lymphocytes are highly dependent on this pathway for their proliferation, IMPDH has emerged as a key target for immunosuppressive therapies. This compound was developed as a novel acridone-based inhibitor of IMPDH with the potential for an improved therapeutic profile compared to existing treatments.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides. This depletion preferentially affects the proliferation of lymphocytes (both T and B cells), which are highly reliant on the de novo purine synthesis pathway. The signaling pathway below illustrates the central role of IMPDH and the point of inhibition by this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay | Target/Cell Line | IC50 (nM) | Reference |

| IMPDH Enzyme Inhibition | IMPDH | 17 | [1][2][4][5] |

| T-cell Proliferation | ConA-stimulated T-cells | 320 | |

| B-cell Proliferation | LPS-stimulated B-cells | 230 | |

| Mixed Lymphocyte Reaction | Alloantigen-specific T-cells | 95 | |

| IgM Production | LPS-stimulated B-cells | 170 |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Model | Treatment | Dosage | Outcome | Reference |

| Adjuvant Arthritis | This compound | Not specified | Reduced paw swelling | [1][2][4][5] |

| Heterotopic Cardiac Transplant | This compound (monotherapy) | 60 mg/kg (oral) | Prolonged median graft survival time to 18 days (vs. 5 days for vehicle) | |

| Heterotopic Cardiac Transplant | This compound + FK506 | 30 mg/kg (oral) | Prolonged median graft survival time to 21.5 days | |

| Unilateral Ureteral Obstruction (Renal Fibrosis) | This compound | 60 mg/kg (oral) | Significant suppression of renal fibrosis, comparable to MMF at 40 mg/kg |

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in rats are not publicly available in the reviewed literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid and 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine, followed by their coupling.

Synthesis Workflow

Detailed Experimental Protocol

Synthesis of 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid (Intermediate 1)

-

Nitration: Dimethyl 2-fluoroterephthalate is nitrated to introduce a nitro group.

-

Reduction: The nitro group is subsequently reduced to an amine.

-

Buchwald-Hartwig Condensation: The resulting amine undergoes a palladium-catalyzed Buchwald-Hartwig condensation with phenyl bromide.

-

Hydrolysis: The ester groups are hydrolyzed to carboxylic acids.

-

Cyclization: The di-acid is cyclized under heating with a dehydrating agent such as polyphosphoric acid to form the acridone core, yielding 2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid.

Synthesis of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine (Intermediate 2)

-

Nucleophilic Aromatic Substitution: 2-Chloropyridine-5-carbonitrile is reacted with N-ethylpiperazine in a nucleophilic aromatic substitution reaction to yield 6-(4-ethylpiperazin-1-yl)nicotinonitrile.

-

Dimethylation: The nitrile group is converted to a tertiary carbinamine by reaction with an in situ generated methylating agent (e.g., CH3CeCl2), to give 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine.

Final Coupling to Yield this compound

-

2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid and 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine are coupled using a suitable coupling reagent, such as N,N-bis[2-oxo-3-oxazolidinyl]phosphorodiamidic chloride (BOP-Cl), in an appropriate solvent to afford the final product, this compound.

Key Experimental Methodologies

IMPDH Inhibition Assay

The potency of this compound against IMPDH can be determined using a spectrophotometric assay that measures the production of NADH.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

-

Substrates: Inosine-5'-monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+).

-

Enzyme: Recombinant human IMPDH type I or type II.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

The reaction is performed in a 96-well plate.

-

Varying concentrations of this compound are pre-incubated with the IMPDH enzyme in the assay buffer for a defined period (e.g., 10-15 minutes) at room temperature.

-

The reaction is initiated by the addition of IMP and NAD+.

-

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay

The anti-proliferative effect of this compound on lymphocytes can be assessed using a standard proliferation assay.

-

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-lymphoblast cell line are cultured in appropriate media.

-

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA) for T-cells, or lipopolysaccharide (LPS) for B-cells).

-

Cells are treated with serial dilutions of this compound and incubated for a period of 48-72 hours.

-

Cell proliferation is quantified using a suitable method, such as:

-

[3H]-Thymidine incorporation: Cells are pulsed with [3H]-thymidine for the final hours of incubation. The amount of incorporated radioactivity, which correlates with DNA synthesis, is measured using a scintillation counter.

-

Colorimetric assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells.

-

-

The IC50 value is determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

-

Conclusion

This compound is a well-characterized, potent inhibitor of IMPDH with demonstrated efficacy in preclinical models of immune-mediated diseases. This guide provides a detailed overview of its discovery, mechanism of action, synthesis, and biological evaluation. The provided protocols and data serve as a foundational resource for further research and development of this and similar compounds targeting the de novo guanine nucleotide synthesis pathway.

References

- 1. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Age-Related Pyrethroid Pharmacokinetic Differences in Rats: Physiologically-Based Pharmacokinetic Model Development Using In Vitro Data and In Vitro to In Vivo Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-566419: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-566419 is a potent, orally bioavailable, small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This document provides a comprehensive overview of the preclinical studies of this compound, summarizing its mechanism of action, in vitro potency, and in vivo efficacy in models of organ transplant rejection and renal fibrosis. The information presented is compiled from key peer-reviewed publications and is intended to serve as a technical guide for researchers and drug development professionals. While detailed pharmacokinetic and toxicology data are not extensively available in the public domain, this guide presents the core preclinical findings that highlight the therapeutic potential of this compound.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP). By blocking this pathway, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This depletion preferentially affects rapidly proliferating cells, such as activated lymphocytes, making IMPDH inhibitors effective immunosuppressive agents.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target | Value | Reference |

| Enzyme Inhibition | IMPDH | IC50 = 17 nM | [1][2] |

| Cell Proliferation | Human T-lymphoblasts | Inhibits proliferation | [1][2] |

| Cell Proliferation | Human PBMCs | Inhibits proliferation | [1][2] |

| Antibody Production | LPS-stimulated B cells | Similar to Mycophenolic Acid (MPA) | [3] |

Table 2: In Vivo Efficacy of this compound in a Rat Cardiac Allograft Model

| Treatment Group | Dose | Median Survival Time (MST) in Days | Reference |

| Vehicle | - | 5 | [3] |

| This compound (Monotherapy) | 60 mg/kg | 18 | [3] |

| Mycophenolate Mofetil (MMF) (Monotherapy) | 40 mg/kg | 18.5 | [3] |

| This compound + FK506 (Sub-therapeutic) | 30 mg/kg | 21.5 | [3] |

| MMF + FK506 (Sub-therapeutic) | 20 mg/kg | 21.5 | [3] |

Table 3: In Vivo Efficacy of this compound in a Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

| Treatment Group | Dose | Outcome | Reference |

| This compound | 60 mg/kg | Dose-dependent suppression of renal fibrosis | [4] |

| Decreased collagen content | [4] | ||

| Decreased collagen type 1 mRNA expression | [4] | ||

| Decreased MCP-1 and TGF-β1 mRNA expression | [4] | ||

| Mycophenolate Mofetil (MMF) | 40 mg/kg | Comparable antifibrotic effects to this compound at 60 mg/kg | [4] |

Detailed Experimental Protocols

Note: The following protocols are detailed representations based on the abstracts of the cited literature and common laboratory practices, as the full-text articles were not available.

IMPDH Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against IMPDH.

-

Reagents and Materials:

-

Recombinant human IMPDH type I and type II

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

-

96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed amount of recombinant human IMPDH to each well of a 96-well plate.

-

Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.

-

Monitor the increase in fluorescence resulting from the conversion of NAD+ to NADH at an appropriate excitation and emission wavelength (e.g., 340 nm excitation, 460 nm emission) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

-

Rat Heterotopic Cardiac Allograft Model

This protocol outlines the in vivo evaluation of this compound for the prevention of acute rejection in a rat model of heart transplantation.

-

Animals:

-

Male Lewis (LEW) rats as recipients

-

Male Brown Norway (BN) rats as donors

-

-

Surgical Procedure:

-

Anesthetize both donor and recipient rats.

-

Perform a heterotopic cardiac transplant by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

-

Treatment:

-

Randomly assign recipient rats to different treatment groups: vehicle control, this compound (e.g., 30 and 60 mg/kg), and MMF (e.g., 20 and 40 mg/kg).

-

Administer the assigned treatment orally once daily, starting on the day of transplantation.

-

-

Monitoring and Endpoint:

-

Monitor the viability of the transplanted heart daily by abdominal palpation.

-

The day of rejection is defined as the cessation of a palpable heartbeat.

-

Calculate the median survival time (MST) for each group.

-

Rat Unilateral Ureteral Obstruction (UUO) Model

This protocol details the induction of renal fibrosis in rats and the evaluation of the antifibrotic effects of this compound.

-

Animals:

-

Male Sprague-Dawley rats

-

-

Surgical Procedure:

-

Anesthetize the rats.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with silk sutures.

-

Close the incision. Sham-operated animals undergo the same procedure without ureteral ligation.

-

-

Treatment:

-

Randomly assign UUO rats to different treatment groups: vehicle control, this compound (at various doses), and MMF.

-

Administer the assigned treatment orally once daily, starting on the day of surgery.

-

-

Endpoint and Analysis (e.g., at day 14 post-surgery):

-

Euthanize the animals and harvest the kidneys.

-

Histopathology: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Masson's trichrome to assess the degree of interstitial fibrosis.

-

Biochemical Analysis: Measure the hydroxyproline content in the kidney tissue as an indicator of collagen deposition.

-

Gene Expression Analysis: Extract RNA from the kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of profibrotic and inflammatory markers such as collagen type 1, MCP-1, and TGF-β1.

-

Toxicology and Pharmacokinetics

Based on the available literature, this compound is orally available.[1][2] Preclinical studies suggest that this compound has reduced gastrointestinal toxicity compared to mycophenolate mofetil (MMF), which is a dose-limiting side effect of MMF.[3] However, a comprehensive preclinical toxicology and pharmacokinetic profile of this compound is not publicly available.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective IMPDH inhibitor with efficacy in animal models of transplant rejection and renal fibrosis.[3][4] Its in vivo activity is comparable to the established immunosuppressant mycophenolate mofetil, with the added advantage of potentially reduced gastrointestinal toxicity.[3] Further investigation into its complete pharmacokinetic and toxicology profile would be necessary to fully delineate its therapeutic window and potential for clinical development. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific and drug development community.

References

- 1. BMS 566419 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]

- 2. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BMS-566419 Applications in Transplant Rejection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transplant rejection remains a significant hurdle in the long-term success of organ transplantation. The development of novel immunosuppressive agents with improved efficacy and safety profiles is a critical area of research. BMS-566419, a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), has emerged as a promising therapeutic candidate for the prevention of transplant rejection. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the application of this compound in transplant rejection, intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an acridone-based, orally available small molecule that potently inhibits both isoforms of inosine 5'-monophosphate dehydrogenase (IMPDH1 and IMPDH2)[1][2]. IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for the proliferation of lymphocytes[1][3]. By depleting the intracellular pool of guanine nucleotides, this compound selectively inhibits the proliferation of T and B lymphocytes, key mediators of the immune response responsible for transplant rejection[3]. This mechanism of action is similar to that of mycophenolate mofetil (MMF), a widely used immunosuppressant in transplantation[4][5]. However, preclinical studies suggest that this compound may offer a comparable or superior efficacy and safety profile[4][5].

Mechanism of Action: IMPDH Inhibition

The primary mechanism of action of this compound is the inhibition of IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine monophosphate (GMP) and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

Lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, as they lack a robust salvage pathway for guanine nucleotide synthesis[3]. Inhibition of IMPDH by this compound leads to the depletion of guanine nucleotides, which in turn arrests the cell cycle in the S phase and prevents the clonal expansion of alloreactive T and B cells.

Figure 1: Signaling pathway of this compound via IMPDH inhibition.

Preclinical Efficacy in Transplant Rejection Models

In Vitro Immunosuppressive Activity

This compound has demonstrated potent inhibitory effects on the proliferation of immune cells in vitro. Its activity is comparable, though slightly less potent than mycophenolic acid (MPA), the active metabolite of MMF[4][5].

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Target | This compound IC₅₀ | MPA IC₅₀ |

| IMPDH Enzyme Assay | IMPDH Type I/II | 17 nM[6][7] | Data not specified |

| T-lymphoblast Proliferation | Human T-lymphoblasts | Potent Inhibition[6][7] | Data not specified |

| PBMC Proliferation | Human PBMCs | Potent Inhibition[6][7] | Data not specified |

| B Cell Antibody Production | LPS-stimulated B cells | Similar to MPA[4][5] | Data not specified |

In Vivo Efficacy in a Rat Cardiac Allograft Model

In a preclinical model of heterotopic cardiac transplantation in rats, this compound demonstrated significant efficacy in prolonging allograft survival, both as a monotherapy and in combination with a sub-therapeutic dose of tacrolimus (FK506)[4][5].

Table 2: Efficacy of this compound in a Rat Cardiac Allograft Model

| Treatment Group | Dose | Median Survival Time (MST) in days |

| Vehicle | - | 5[4][5] |

| This compound (Monotherapy) | 60 mg/kg | 18[4][5] |

| MMF (Monotherapy) | 40 mg/kg | 18.5[4][5] |

| This compound + FK506 | 30 mg/kg + sub-therapeutic dose | 21.5[4][5] |

| MMF + FK506 | 20 mg/kg + sub-therapeutic dose | 21.5[4][5] |

Suppression of Antibody Production In Vivo

This compound has also been shown to effectively suppress antibody production in vivo. In a dinitrophenol-lipopolysaccharide (DNP-LPS) stimulated rat model, where calcineurin inhibitors are ineffective, this compound demonstrated comparable efficacy to MMF in suppressing antibody production[4][5]. Furthermore, in vivo antibody production against alloantigens was also suppressed by this compound treatment[4][5].

Reduced Gastrointestinal Toxicity

A significant dose-limiting factor for MMF is its associated gastrointestinal toxicity. Preclinical studies suggest that this compound treatment results in reduced gastrointestinal toxicity compared to MMF, indicating a potentially improved safety profile[2][4][5].

Experimental Protocols

In Vitro Assays

This assay measures the enzymatic activity of IMPDH by monitoring the reduction of a tetrazolium salt (INT) to formazan in a NADH-coupled reaction.

-

Materials:

-

Recombinant human IMPDH type I and type II enzymes

-

This compound

-

Mycophenolic acid (MPA) as a positive control

-

IMPDH assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

-

IMP substrate

-

NAD+ cofactor

-

Diaphorase

-

INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of this compound and MPA in the assay buffer.

-

In a 96-well plate, add the IMPDH enzyme, followed by the test compounds (this compound or MPA) or vehicle control.

-

Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of IMP, NAD+, diaphorase, and INT.

-

Measure the absorbance at 492 nm kinetically over a period of time (e.g., 30 minutes) at 37°C.

-

Calculate the rate of formazan production, which is proportional to the IMPDH activity.

-

Determine the IC₅₀ values for this compound and MPA by plotting the percent inhibition against the compound concentration.

-

This assay assesses the anti-proliferative effect of this compound on lymphocytes.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-lymphoblast cell line

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Mitogen (e.g., phytohemagglutinin (PHA) for T cells, or lipopolysaccharide (LPS) for B cells)

-

This compound and MPA

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)

-

96-well cell culture plate

-

Scintillation counter or plate reader

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Add serial dilutions of this compound or MPA to the wells.

-

Stimulate the cells with the appropriate mitogen (e.g., PHA).

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

For the final 18 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of proliferation and determine the IC₅₀ values.

-

Figure 2: Experimental workflow for the lymphocyte proliferation assay.

In Vivo Models

This model is a standard for evaluating the efficacy of immunosuppressive drugs in preventing solid organ rejection.

-

Animals:

-

Donor rats (e.g., Lewis rats)

-

Recipient rats (e.g., Brown Norway rats) to create a major histocompatibility complex (MHC) mismatch.

-

-

Surgical Procedure:

-

Anesthetize both the donor and recipient rats.

-

In the donor rat, perform a median sternotomy to expose the heart.

-

Cannulate the aorta and perfuse the heart with cold cardioplegic solution.

-

Excise the donor heart.

-

In the recipient rat, perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

-

Perform end-to-side anastomoses of the donor ascending aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

Close the abdominal incision in layers.

-

Palpate the transplanted heart daily to assess its viability. Rejection is defined as the cessation of a palpable heartbeat.

-

-

Drug Administration:

-

Administer this compound, MMF, or vehicle orally by gavage daily, starting on the day of transplantation, for the duration of the study.

-

Figure 3: Workflow for the rat heterotopic cardiac transplant model.

This model is used to evaluate the in vivo effect of immunosuppressants on T-cell independent antibody production.

-

Animals:

-

Male Lewis rats.

-

-

Procedure:

-

Immunize rats with an intravenous injection of DNP-LPS.

-

Administer this compound, MMF, or vehicle orally at specified time points relative to immunization.

-

Collect blood samples at various time points after immunization.

-

Measure serum levels of anti-DNP antibodies (e.g., IgM and IgG) using an enzyme-linked immunosorbent assay (ELISA).

-

Future Directions

The preclinical data for this compound are promising, suggesting it could be a valuable addition to the armamentarium of immunosuppressive drugs for transplant recipients. Further research is warranted to:

-

Conduct comprehensive long-term toxicity studies.

-

Evaluate the efficacy of this compound in other preclinical transplant models (e.g., kidney, liver).

-

Investigate the potential for therapeutic drug monitoring to optimize dosing and minimize toxicity.

-

Initiate clinical trials to assess the safety and efficacy of this compound in human transplant recipients.

Conclusion

This compound is a potent IMPDH inhibitor with demonstrated efficacy in preclinical models of transplant rejection. Its ability to prolong allograft survival and suppress antibody production, coupled with a potentially favorable safety profile, makes it a compelling candidate for further development as an immunosuppressive agent in solid organ transplantation. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the field.

References

- 1. Unilateral Ureteral Obstruction [bio-protocol.org]

- 2. lidsen.com [lidsen.com]

- 3. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmrservice.com [bmrservice.com]

- 7. abcam.cn [abcam.cn]

Unveiling the Potential of BMS-566419 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical investigation of BMS-566419, a potent and orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo synthesis of guanosine nucleotides, a pathway essential for the proliferation of T and B lymphocytes.[1][2][3] Consequently, inhibition of IMPDH presents a key therapeutic strategy for managing autoimmune diseases and transplant rejection.[3][4] This document summarizes the available quantitative data, details experimental protocols from key studies, and provides visual representations of its mechanism of action and experimental applications.

Core Mechanism of Action: IMPDH Inhibition

This compound is an acridone-based compound that potently inhibits both isoforms of IMPDH (Type I and Type II).[1][5] By blocking this enzyme, this compound depletes the intracellular pool of guanosine nucleotides, which are vital for DNA and RNA synthesis. This selective pressure disproportionately affects rapidly proliferating cells like activated lymphocytes, leading to a cytostatic effect and suppression of the immune response.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Target/Cell Type | IC50 (nM) | Reference |

| IMPDH Enzyme Inhibition | Recombinant Human IMPDH | 17 | [6] |

| IMPDH Type I Inhibition | Rat | 91 | [5] |

| IMPDH Type II Inhibition | Rat | 68 | [5] |

| Cell Proliferation | ConA-stimulated T cells (Rat) | 320 | [5] |

| Cell Proliferation | LPS-stimulated B cells (Rat) | 230 | [5] |

| Mixed Lymphocyte Reaction | Alloantigen-specific T cells (Rat) | 95 | [5] |

| IgM Production | LPS-stimulated B cells (Rat) | 170 | [5] |

Table 2: In Vivo Efficacy of this compound in a Rat Adjuvant Arthritis Model

| Treatment Group | Dose (mg/kg) | Outcome | Reference |

| This compound | Not specified | Reduction in paw swelling | [6] |

| This compound | Not specified | ~3-fold better therapeutic index regarding GI toxicity compared to MMF |

Table 3: In Vivo Efficacy of this compound in a Rat Cardiac Allograft Rejection Model

| Treatment Group | Dose (mg/kg, p.o.) | Median Survival Time (MST) of Graft (days) | Reference |

| Vehicle | - | 5 | [4] |

| This compound (Monotherapy) | 60 | 18 | [4] |

| Mycophenolate Mofetil (MMF) | 40 | 18.5 | [4] |

| This compound + FK506 (0.02 mg/kg) | 30 | 21.5 | [4] |

| MMF + FK506 (0.02 mg/kg) | 20 | 21.5 | [4] |

Table 4: In Vivo Efficacy of this compound in a Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

| Treatment Group | Dose (mg/kg, p.o.) | Key Findings | Reference |

| This compound | Dose-dependent | Significant suppression of UUO-induced renal fibrosis | [7] |

| This compound | Dose-dependent | Decreased collagen content and type 1 collagen mRNA expression | [7] |

| This compound | Dose-dependent | Decreased mRNA expression of MCP-1 and TGF-β1 | [7] |

| This compound | 60 | Antifibrotic effects comparable to MMF at 40 mg/kg | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Rat Adjuvant-Induced Arthritis Model

This model is a well-established method for evaluating anti-inflammatory and immunosuppressive agents for potential use in treating rheumatoid arthritis.

Methodology:

-

Animals: Male Lewis rats are typically used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis emulsified in mineral oil into the base of the tail or a hind paw.

-

Treatment: Oral administration of this compound, mycophenolate mofetil (MMF), or vehicle control is initiated on the day of adjuvant injection or upon the first signs of clinical arthritis.

-

Assessment: The primary endpoint is the measurement of paw volume (swelling) using a plethysmometer. Measurements are taken daily or every other day. Secondary endpoints can include histological assessment of joint inflammation and damage, and measurement of systemic inflammatory markers.

-

Data Analysis: The change in paw volume over time is calculated and compared between treatment groups.

Rat Heterotopic Cardiac Allograft Model

This surgical model is a standard for assessing the efficacy of immunosuppressive drugs in preventing organ transplant rejection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inosine 5'-monophosphate dehydrogenase inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. bio-techne.com [bio-techne.com]

- 7. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-566419: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-566419, a potent, orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This document consolidates key chemical and biological data, outlines detailed experimental protocols, and visualizes relevant pathways to support researchers in drug development and cellular biology.

Core Compound Data

This compound is a synthetic, acridone-based inhibitor of IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides.[1][2] Its inhibitory action on this pathway makes it a compound of interest for immunosuppressive and anti-proliferative applications.

| Property | Value | Source |

| CAS Number | 566161-24-8 | [1][3] |

| Molecular Weight | 487.57 g/mol | [1][3] |

| Molecular Formula | C₂₈H₃₀FN₅O₂ | [3] |

| IC₅₀ (IMPDH) | 17 nM | [3] |

| Solubility | 100 mM in DMSO, 50 mM in 1eq. HCl | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as activated lymphocytes. By blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), this compound depletes the intracellular pool of guanosine triphosphate (GTP), leading to cell cycle arrest and inhibition of proliferation.

Caption: Inhibition of IMPDH by this compound blocks GTP synthesis.

Experimental Protocols

IMPDH Enzyme Inhibition Assay

This protocol is adapted from methodologies used for characterizing IMPDH inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on IMPDH.

Materials:

-

Recombinant human IMPDH type I or II

-

Inosine-5'-monophosphate (IMP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 0.5 mM EDTA

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add 50 µL of the diluted this compound solution to each well. Include wells with DMSO only as a vehicle control.

-

Add 25 µL of a solution containing IMP and NAD+ to each well.

-

Initiate the reaction by adding 25 µL of the IMPDH enzyme solution to each well.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C. The increase in absorbance corresponds to the formation of NADH.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of this compound.

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on primary immune cells.

Objective: To measure the inhibition of mitogen-stimulated proliferation of human PBMCs by this compound.

Materials:

-

Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or other suitable mitogen

-

This compound stock solution (in DMSO)

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

-

96-well cell culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation)

Procedure:

-

Isolate PBMCs from fresh human blood.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and add 50 µL to the appropriate wells. Include vehicle controls (DMSO).

-

Add 50 µL of PHA (final concentration of 5 µg/mL) to stimulate cell proliferation. Include unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-